1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane

Catalog No.
S13688088
CAS No.
M.F
C10H19Br
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane

Product Name

1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane

IUPAC Name

1-(bromomethyl)-1-(2-methylpropyl)cyclopentane

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C10H19Br/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI Key

TZSWWVOEHPVFIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCC1)CBr

1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentane ring, which is further substituted with a 2-methylpropyl group. Its molecular formula is C7H13BrC_7H_{13}Br, and it has a molar mass of approximately 177.08 g/mol. The compound's structure features a cyclopentane backbone, which contributes to its unique chemical properties and reactivity.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles in nucleophilic substitution reactions.
  • Elimination Reactions: Under certain conditions, the bromomethyl group can participate in elimination reactions to form alkenes.
  • Addition Reactions: The presence of the bromine atom allows for electrophilic addition reactions with alkenes or alkynes.

Common reagents used in these reactions include sodium hydroxide for substitution and various acids for elimination processes.

Research on 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane's biological activity is limited, but compounds with similar structures often exhibit significant biological properties. For example, halogenated compounds can show antimicrobial and antifungal activities. The specific interactions of this compound with biological systems would require further investigation to elucidate its potential pharmacological effects.

The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane can be achieved through several methods:

  • Halogenation: This method involves treating cyclopentanol or its derivatives with bromine or a brominating agent in the presence of a catalyst to introduce the bromomethyl group.
  • Cyclization Reactions: Starting from suitable precursors, cyclization can be induced to form the cyclopentane ring while simultaneously introducing the bromomethyl and 2-methylpropyl groups.

Industrial production typically focuses on optimizing these synthetic routes to enhance yield and purity while minimizing waste.

1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural characteristics may allow it to act as a precursor for drugs or biologically active compounds.
  • Material Science: The compound could be utilized in developing new materials with specific properties due to its unique structure.

Interaction studies involving 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane are scarce, but similar compounds have been investigated for their interactions with proteins and enzymes. Understanding how this compound interacts at the molecular level could reveal insights into its potential biological effects and applications.

Several compounds share structural similarities with 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Bromomethyl)-1-methylcyclopentaneC7H13BrContains a methyl group instead of 2-methylpropyl
1-(Bromomethyl)-1-cyclobutaneC5H9BrFeatures a cyclobutane ring instead of cyclopentane
1-bromo-2-methylcyclopentaneC7H13BrSubstituted at the second position on the cyclopentane ring

Uniqueness

The uniqueness of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane lies in its specific combination of a bromomethyl group and a branched alkyl substituent on the cyclopentane ring. This configuration may impart distinct chemical reactivity compared to other halogenated cyclic compounds, making it valuable for targeted synthetic applications and research endeavors.

XLogP3

4.4

Exact Mass

218.06701 g/mol

Monoisotopic Mass

218.06701 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types